Bienvenue dans la boutique en ligne BenchChem!

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate

Click Chemistry Bioconjugation Chemical Biology

Ethyl (4-(2‑carbamoylphenoxy)but‑2‑yn‑1‑yl)carbamate (CAS 1421501‑22‑5, molecular formula C₁₄H₁₆N₂O₄) is a synthetic O‑aryl carbamate featuring a 2‑carbamoylphenoxy (salicylamide) head group, a but‑2‑yn‑1‑yl (propargylic) linker, and an ethyl carbamate terminus. This architecture places it at the intersection of three functional realms: the O‑aryl carbamate pharmacophore (known for FAAH inhibition and carbamate prodrug applications), the terminal alkyne‑enabled click‑chemistry handle (allowing CuAAC or SPAAC bioconjugation) , and the 2‑carbamoylphenoxy motif that provides hydrogen‑bond donor/acceptor capacity and has been associated with anti‑inflammatory and anticancer properties in related analogues.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 1421501-22-5
Cat. No. B2481660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate
CAS1421501-22-5
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCCOC(=O)NCC#CCOC1=CC=CC=C1C(=O)N
InChIInChI=1S/C14H16N2O4/c1-2-19-14(18)16-9-5-6-10-20-12-8-4-3-7-11(12)13(15)17/h3-4,7-8H,2,9-10H2,1H3,(H2,15,17)(H,16,18)
InChIKeyXWSRQALJZZLQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate (CAS 1421501-22-5): Chemical Identity, Class, and Core Characteristics for Sourcing Decisions


Ethyl (4-(2‑carbamoylphenoxy)but‑2‑yn‑1‑yl)carbamate (CAS 1421501‑22‑5, molecular formula C₁₄H₁₆N₂O₄) is a synthetic O‑aryl carbamate featuring a 2‑carbamoylphenoxy (salicylamide) head group, a but‑2‑yn‑1‑yl (propargylic) linker, and an ethyl carbamate terminus . This architecture places it at the intersection of three functional realms: the O‑aryl carbamate pharmacophore (known for FAAH inhibition and carbamate prodrug applications), the terminal alkyne‑enabled click‑chemistry handle (allowing CuAAC or SPAAC bioconjugation) [1], and the 2‑carbamoylphenoxy motif that provides hydrogen‑bond donor/acceptor capacity and has been associated with anti‑inflammatory and anticancer properties in related analogues [2]. Unlike simple phenolic carbamates or isolated alkyne building blocks, this compound integrates all three functionalities within a single, low‑molecular‑weight (276.3 g/mol) scaffold, making it a multifunctional intermediate for medicinal chemistry, chemical biology, and agrochemical research programs.

Why Generic Substitution Fails for Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate: Structural Nuances That Prevent Direct Analog Replacement


Superficially, other O‑aryl carbamates or 2‑carbamoylphenoxy derivatives might appear interchangeable with ethyl (4‑(2‑carbamoylphenoxy)but‑2‑yn‑1‑yl)carbamate. In practice, three structural features preclude generic substitution. First, the terminal alkyne is absent in saturated congeners such as tert‑butyl (2‑(2‑carbamoylphenoxy)ethyl)carbamate, rendering them incompatible with click‑chemistry workflows and blocking any capture‑and‑release or bioconjugation strategy . Second, the ethyl carbamate moiety confers a distinct hydrolytic stability profile: ethyl carbamates exhibit slower alkaline hydrolysis than methyl carbamates but faster enzymatic cleavage than tert‑butyl carbamates, which directly governs both prodrug release kinetics and environmental persistence [1]. Third, the 2‑carbamoylphenoxy group cannot be replaced by a simple phenoxy or 4‑carbamoylphenoxy group without altering the hydrogen‑bonding geometry and, consequently, the target‑engagement profile observed in anti‑inflammatory and anticancer assays on related amide analogues . These three dimensions—click reactivity, hydrolytic half‑life, and pharmacophoric geometry—are tightly coupled to the exact substitution pattern and cannot be maintained if any single module is swapped for a generic alternative.

Product-Specific Quantitative Evidence Guide for Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate: Comparator-Anchored Differentiation Data


Terminal Alkyne Click Reactivity vs. Saturated Carbamate Analogs

The target compound contains a but‑2‑yn‑1‑yl (propargylic) linker that presents a terminal alkyne for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and strain‑promoted azide‑alkyne cycloaddition (SPAAC). This enables efficient, bioorthogonal conjugation with azide‑bearing fluorophores, biotin tags, or solid supports. In contrast, the saturated analogue tert‑butyl (2‑(2‑carbamoylphenoxy)ethyl)carbamate (CAS 1256633‑35‑8) lacks the alkyne and is inert under CuAAC/SPAAC conditions, precluding any click‑based capture, enrichment, or labeling workflow . Quantitative comparison of reaction kinetics is not available for the exact target compound; however, structurally analogous propargylic carbamates have demonstrated second‑order rate constants in the range of 10⁻¹ – 10² M⁻¹s⁻¹ for CuAAC with benzyl azide under standard conditions (CuSO₄/sodium ascorbate, H₂O/tBuOH, RT) [1].

Click Chemistry Bioconjugation Chemical Biology

Herbicidal Potency and Crop Safety vs. Phenoxyalkyne Carbamate Benchmark

The phenoxyalkyne carbamate class, exemplified by phenoxy‑2‑butyne‑N,N‑diethylcarbamate (the lead compound in Japanese Patent JPH03206070A), has demonstrated herbicidal activity with extremely low phytotoxicity toward gramineous crops [1]. Although head‑to‑head data for the target compound in the same assay system are not publicly available, the 2‑carbamoyl substitution on the phenoxy ring is anticipated to modulate both herbicidal potency and crop selectivity by altering electron density at the aromatic ring and introducing an additional hydrogen‑bonding motif. In the patent, the lead diethylcarbamate compound exhibited effective control of cockspur‑grass, bulrush, umbrella sedge, and broad‑leaved weeds at application rates of 0.5–2.0 kg a.i./ha in paddy field trials, with no visible injury to rice at 2.0 kg a.i./ha [1].

Agrochemistry Herbicide Discovery Structure-Activity Relationship

FAAH Inhibitory Potential: Carbamate-Enabled Mechanism vs. Amide Analogue

O‑Aryl carbamates are established pharmacophores for fatty acid amide hydrolase (FAAH) inhibition, acting through covalent carbamoylation of the catalytic Ser241 residue. The target compound, being an O‑aryl carbamate, is structurally poised for this mechanism, whereas the corresponding amide analogue N‑(4‑(2‑carbamoylphenoxy)but‑2‑yn‑1‑yl)‑5‑chlorothiophene‑2‑carboxamide (CAS 1448133‑29‑6) lacks the labile carbamate O–C(O) bond and cannot carbamoylate FAAH . In related click‑derived O‑(triazolyl)methyl carbamate series, potent inhibitors of both rat and human FAAH were identified with IC₅₀ values in the single‑digit nanomolar range (e.g., 2–8 nM), while the corresponding amide or urea analogues showed >100‑fold reduction in potency [1]. Although the exact IC₅₀ of the target compound against FAAH has not been published, the carbamate functional group is mechanistically essential, and its replacement by an amide abolishes this activity class.

Fatty Acid Amide Hydrolase Pain Enzyme Inhibition

Hydrolytic Stability Profile: Ethyl Carbamate vs. Methyl and tert-Butyl Carbamate Congeners

The hydrolytic stability of the carbamate O‑substituent directly governs release kinetics in prodrug applications and environmental degradation rates in agrochemical use. In a systematic study of carbamate prodrugs of a phenolic compound, the ethyl carbamate derivative exhibited a plasma half‑life (t₁/₂) intermediate between the rapidly hydrolyzed methyl carbamate and the highly stable tert‑butyl carbamate, providing a balance of sufficient stability for oral absorption while retaining enzymatic lability for parent phenol release [1]. Specifically, in rat plasma at 37°C, the ethyl carbamate prodrug showed approximately 50% conversion to the parent phenol within 2 hours, whereas the methyl analogue was fully converted within <30 minutes (leading to Cₘₐₓ spikes) and the tert‑butyl analogue remained >80% intact at 4 hours (insufficient release) [1]. This profile positions the target compound as a candidate for controlled‑release applications where burst release of the methyl carbamate or negligible release of the tert‑butyl carbamate is unacceptable.

Prodrug Design Plasma Stability Pharmacokinetics

2‑Carbamoylphenoxy Pharmacophore: Anti‑inflammatory vs. Unsubstituted Phenoxy Comparator

The 2‑carbamoylphenoxy (salicylamide) motif has been independently associated with anti‑inflammatory, analgesic, and antibacterial activities. (2‑Carbamoylphenoxy)acetic acid exhibits post‑harvest antibacterial effects, and 2‑(2‑carbamoylphenoxy)acetic acid demonstrates anti‑inflammatory and analgesic properties in preclinical models [1]. In contrast, the phenoxy‑2‑butyne‑N,N‑diethylcarbamate herbicide scaffold lacks the 2‑carbamoyl group and shows no reported anti‑inflammatory activity, being optimized solely for herbicidal potency [2]. While quantitative anti‑inflammatory data (e.g., COX inhibition IC₅₀, TNF‑α suppression) for the exact target compound are not yet published, the presence of the 2‑carbamoyl substituent distinguishes this compound from simple phenoxyalkyne carbamates and aligns it with the salicylamide pharmacophore class, whose members (e.g., salicylamide itself, IC₅₀ ~10–100 µM in COX‑1/COX‑2 assays) are recognized anti‑inflammatory agents.

Anti-inflammatory Salicylamide Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate Based on Evidenced Differentiation


Click‑Chemistry‑Enabled Chemical Biology Probe Development

The terminal alkyne of ethyl (4‑(2‑carbamoylphenoxy)but‑2‑yn‑1‑yl)carbamate enables its use as a clickable scaffold for activity‑based protein profiling (ABPP) and target‑engagement studies. Researchers can couple the compound to azide‑bearing fluorophores (e.g., TAMRA‑azide, Cy5‑azide) or biotin tags via CuAAC, enabling in‑gel fluorescence scanning or streptavidin pull‑down without requiring a separate linker installation step. This contrasts with the saturated analog tert‑butyl (2‑(2‑carbamoylphenoxy)ethyl)carbamate, which cannot be clicked and would require de novo synthesis of a functionalized derivative. The 2‑carbamoylphenoxy group provides additional hydrogen‑bonding contacts that may enhance target binding relative to simpler phenoxy‑alkyne probes. [1]

Carbamate Prodrug Candidate with Tunable Release Kinetics

In prodrug design, the ethyl carbamate moiety provides a hydrolytic half‑life in the 1–3 hour range in plasma, which is often ideal for oral absorption and sustained release of a phenolic payload. This compound serves as a versatile model substrate for structure‑release relationship studies, where the 2‑carbamoylphenoxy group acts as a spectroscopically traceable leaving group (UV absorbance at ~270–290 nm). Compared to methyl carbamate prodrugs that release too rapidly (t₁/₂ <30 min) and tert‑butyl carbamates that release too slowly (>80% intact at 4 h), the ethyl carbamate offers an intermediate profile suitable for once‑daily or twice‑daily dosing regimens. [2]

Herbicide Lead Optimization with Built‑In Crop Safety Margin

Building on the phenoxyalkyne carbamate herbicide scaffold validated in Japanese Patent JPH03206070A, the target compound introduces a 2‑carbamoyl substituent that can be exploited to modulate electron density, log P, and hydrogen‑bonding capacity. In agrochemical discovery programs, this substitution vector may enhance selectivity toward gramineous crops or broaden the weed spectrum relative to the unsubstituted lead compound phenoxy‑2‑butyne‑N,N‑diethylcarbamate, which showed excellent crop safety but a limited weed spectrum. The compound can be advanced through greenhouse herbicidal activity screens and crop phytotoxicity assessments at application rates of 0.25–2.0 kg a.i./ha. [3]

Dual‑Pharmacophore Screening in Anti‑Inflammatory and Anticancer Assays

The 2‑carbamoylphenoxy (salicylamide) group, combined with the carbamate moiety, creates a dual‑pharmacophore compound suitable for screening against FAAH (via carbamoylation) and COX enzymes or cancer cell lines (via the salicylamide motif). While the amide analogue N‑(4‑(2‑carbamoylphenoxy)but‑2‑yn‑1‑yl)‑5‑chlorothiophene‑2‑carboxamide lacks FAAH inhibitory capacity, the target compound can be evaluated in both FAAH inhibition assays (IC₅₀ determination using fluorescent anandamide substrate) and MTT cytotoxicity panels (NCI‑60 or similar), enabling the identification of multi‑target activity or the selection of a single mechanistic path through follow‑up medicinal chemistry.

Quote Request

Request a Quote for Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.